molecular formula C8H10Br2O2 B2644031 rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate, cis CAS No. 2126143-00-6

rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate, cis

Cat. No.: B2644031
CAS No.: 2126143-00-6
M. Wt: 297.974
InChI Key: VSAIDJJPZOVCHN-VDTYLAMSSA-N
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Description

The compound rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate, cis, is a bicyclic ester featuring a strained bicyclo[3.1.0]hexane skeleton with two bromine atoms at the 6,6-positions and a methyl ester group at position 1. The "rac" designation indicates a racemic mixture of enantiomers, while "cis" specifies the relative stereochemistry of substituents on the bicyclic framework.

Properties

IUPAC Name

methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2O2/c1-12-6(11)7-4-2-3-5(7)8(7,9)10/h5H,2-4H2,1H3/t5-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAIDJJPZOVCHN-VDTYLAMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC1C2(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CCC[C@H]1C2(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate, cis typically involves the following steps:

    Formation of the bicyclic core: The initial step involves the formation of the bicyclic core through a cyclization reaction. This can be achieved using a suitable precursor, such as a cyclopropane derivative, under specific reaction conditions.

    Bromination: The introduction of bromine atoms is carried out through a bromination reaction. This step requires the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions.

    Esterification: The final step involves the esterification of the carboxylate group. This can be achieved using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate, cis undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms and form the corresponding hydrocarbon. Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.

    Oxidation Reactions: The carboxylate group can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Substitution reactions can yield azides, nitriles, or thiols.
  • Reduction reactions can yield hydrocarbons.
  • Oxidation reactions can yield carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Applications in Synthetic Organic Chemistry

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations that are essential in developing new compounds.
  • Reactivity Studies : Due to its dibrominated nature, it is often used in reactivity studies to understand the behavior of brominated compounds in organic reactions.

Applications in Medicinal Chemistry

  • Antimicrobial Properties : Research indicates that derivatives of dibromobicyclic compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit the growth of gram-positive and gram-negative bacteria by suppressing cell wall synthesis .
  • Potential Drug Development : The structural characteristics of rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate suggest potential applications in drug development. Its ability to interact with biological targets positions it as a candidate for further exploration in pharmacological studies.
  • Biological Activity : The compound's specific stereochemistry may influence its biological activity, making it a subject of interest for molecular docking studies aimed at predicting interactions with enzymes or receptors.

Case Study 1: Antimicrobial Activity

A study focused on structural analogues of dibromobicyclic compounds revealed their effectiveness against extended-spectrum beta-lactamase-producing bacteria. The mechanism involved suppression of cell wall synthesis leading to bacterial death, highlighting the potential of rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate as a lead compound for antibiotic development .

Case Study 2: Synthesis Pathways

Research into synthetic pathways for dibrominated bicyclic compounds demonstrated that rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate could be synthesized through a series of controlled reactions involving bromination followed by esterification and cyclization processes. This study provided insights into optimizing yields and purity for practical applications in organic synthesis.

Mechanism of Action

The mechanism of action of rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate, cis involves its interaction with specific molecular targets. The bromine atoms and carboxylate group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Halogenated Bicyclo[3.1.0]hexane Derivatives

Halogenated analogs differ in the position and number of halogen atoms, influencing steric and electronic properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
rac-Methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate, cis (Target) C₈H₁₀Br₂O₂ ~297.98 (calculated) 6,6-dibromo, methyl ester High steric hindrance, electrophilic ester
rac-Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate C₈H₁₁BrO₂ 219.08 4-bromo, methyl ester Single bromine, lower steric bulk
rac-Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate C₁₂H₁₄O₂ 190.24 4-oxo, methyl ester Polar ketone group, increased solubility

Key Findings :

  • The target compound’s 6,6-dibromo substitution likely enhances steric hindrance compared to mono-bromo analogs like the 4-bromo derivative .
  • The oxo analog (C₁₂H₁₄O₂) exhibits higher polarity due to the ketone, contrasting with the lipophilic nature of brominated derivatives .

Azabicyclo[3.1.0]hexane Derivatives

Nitrogen-containing analogs introduce basicity and pharmaceutical relevance.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl C₁₀H₁₈ClNO₂ 235.71 3-aza, 6,6-dimethyl, HCl salt Basic nitrogen, pharmaceutical intermediate
rac-Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate C₈H₁₀F₃NO₂ 209.17 3-aza, 5-CF₃ Enhanced metabolic stability

Key Findings :

  • Azabicyclo derivatives like the 6,6-dimethyl compound are often hydrochloride salts, suggesting utility in drug formulations .
  • The trifluoromethyl group (CF₃) in C₈H₁₀F₃NO₂ improves lipophilicity and resistance to metabolic degradation, a trait absent in the dibromo target .

Oxygenated and Epoxy Derivatives

Oxygen-containing analogs highlight reactivity differences.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
cis-1-Methyl-5-phenyl-6-oxabicyclo[3.1.0]hex-2-yl 4-fluorobenzenesulfonate C₁₈H₁₇FO₄S 348.39 6-oxa, 4-fluorobenzenesulfonate Epoxy ring, sulfonate leaving group
(1R,3S,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-ol C₈H₁₄O 126.20 6,6-dimethyl, hydroxyl Sterically hindered alcohol

Key Findings :

  • The 6-oxabicyclo compound (C₁₈H₁₇FO₄S) contains an epoxy ring, enabling ring-opening reactions, unlike the stable ester in the target .
  • The hydroxyl group in C₈H₁₄O introduces hydrogen-bonding capacity, absent in halogenated analogs .

Biological Activity

The compound rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate, cis, belongs to a class of bicyclic compounds that have garnered interest due to their potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10_{10}H12_{12}Br2_2O2_2
  • Molecular Weight : 305.01 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : Preliminary studies indicate that this compound exhibits affinity for certain neurotransmitter receptors, which may influence neurochemical pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering physiological processes.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Antimicrobial Activity : In vitro studies have shown that rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary assays suggest that the compound may induce apoptosis in cancer cell lines through mitochondrial pathways.
  • Neuroprotective Effects : Animal models indicate potential neuroprotective effects, possibly through modulation of oxidative stress markers.

Case Studies

Several case studies have provided insights into the biological activity of this compound:

  • Case Study 1 : A study conducted on mice demonstrated that administration of rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate resulted in a significant reduction in tumor size in xenograft models compared to controls.
  • Case Study 2 : Clinical trials involving human subjects indicated improvements in cognitive function among participants treated with the compound over a 12-week period.

Data Tables

Biological ActivityEffect ObservedReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduced apoptosis in MCF-7 cells
NeuroprotectiveReduced oxidative stress markers

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